molecular formula C24H23FN2O2 B10884430 (2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B10884430
M. Wt: 390.4 g/mol
InChI Key: SMXZLDPUYPWMKW-UHFFFAOYSA-N
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Description

(2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a phenoxybenzyl group attached to a piperazine ring, which is further connected to a methanone group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and phenoxybenzyl groups. Common reagents used in these reactions include fluorobenzene, phenoxybenzyl chloride, and piperazine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins, enzymes, and receptors, which can provide insights into its potential therapeutic applications.

Medicine

In the field of medicine, (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is explored for its pharmacological properties. Researchers are investigating its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics, such as enhanced durability or improved performance.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-AMINOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
  • (2-Fluorophenyl)[4-(3-methoxybenzyl)-1-piperazinyl]methanone

Uniqueness

Compared to similar compounds, (2-FLUOROPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and phenoxybenzyl groups provide specific binding affinities and reactivity profiles that are not observed in other related compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C24H23FN2O2

Molecular Weight

390.4 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H23FN2O2/c25-23-12-5-4-11-22(23)24(28)27-15-13-26(14-16-27)18-19-7-6-10-21(17-19)29-20-8-2-1-3-9-20/h1-12,17H,13-16,18H2

InChI Key

SMXZLDPUYPWMKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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